molecular formula C11H12N2O3S B14897228 n-Allyl-5-(methylthio)-2-nitrobenzamide

n-Allyl-5-(methylthio)-2-nitrobenzamide

Cat. No.: B14897228
M. Wt: 252.29 g/mol
InChI Key: XAORXULKBGARIT-UHFFFAOYSA-N
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Description

n-Allyl-5-(methylthio)-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an allyl group, a methylthio group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-5-(methylthio)-2-nitrobenzamide typically involves the following steps:

    Allylation: The allyl group is introduced through an allylation reaction using allyl bromide in the presence of a suitable base.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n-Allyl-5-(methylthio)-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The allyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

n-Allyl-5-(methylthio)-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Allyl-5-(methylthio)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The allyl and methylthio groups contribute to the compound’s overall reactivity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    n-Allyl-5-methoxy-2-nitrobenzamide: Similar structure but with a methoxy group instead of a methylthio group.

    n-Allyl-5-chloro-2-nitrobenzamide: Similar structure but with a chloro group instead of a methylthio group.

Uniqueness

n-Allyl-5-(methylthio)-2-nitrobenzamide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

5-methylsulfanyl-2-nitro-N-prop-2-enylbenzamide

InChI

InChI=1S/C11H12N2O3S/c1-3-6-12-11(14)9-7-8(17-2)4-5-10(9)13(15)16/h3-5,7H,1,6H2,2H3,(H,12,14)

InChI Key

XAORXULKBGARIT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NCC=C

Origin of Product

United States

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